molecular formula C5H2F3NO3 B11912847 5-(Trifluoromethyl)oxazole-2-carboxylic acid

5-(Trifluoromethyl)oxazole-2-carboxylic acid

Cat. No.: B11912847
M. Wt: 181.07 g/mol
InChI Key: NQSIBOSUPGEAEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Trifluoromethyl)oxazole-2-carboxylic acid: is a heterocyclic compound characterized by the presence of an oxazole ring substituted with a trifluoromethyl group at the 5-position and a carboxylic acid group at the 2-position. This compound is of significant interest in the field of medicinal chemistry due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Trifluoromethyl)oxazole-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of acetophenone oxime acetates with trifluoroacetic anhydride, mediated by elemental tellurium . This tandem cyclization proceeds via a single-electron transfer reduction followed by a 5-endo-trig pathway, yielding the desired oxazole derivative.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of synthetic routes involving trifluoroacylation of oxazoles has been demonstrated, making it feasible for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 5-(Trifluoromethyl)oxazole-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 5-(Trifluoromethyl)oxazole-2-carboxylic acid is used as a building block in the synthesis of various heterocyclic compounds. Its unique structural features make it valuable for the development of new chemical entities with potential biological activities .

Biology and Medicine: This compound has been investigated for its potential as a pharmacophore in drug discovery. Its trifluoromethyl group enhances metabolic stability and bioavailability, making it a promising candidate for the development of new therapeutic agents .

Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals and materials science applications. Its unique properties contribute to the development of products with enhanced performance characteristics .

Mechanism of Action

The mechanism of action of 5-(Trifluoromethyl)oxazole-2-carboxylic acid is not extensively documented. its biological effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, involved in various biochemical pathways. The trifluoromethyl group is known to influence the compound’s lipophilicity and electronic properties, which can affect its binding affinity and selectivity for target molecules .

Comparison with Similar Compounds

  • 2-Phenyl-5-(trifluoromethyl)oxazole-4-carboxylic acid
  • 5-(3-Trifluoromethyl-phenyl)-oxazole-2-carboxylic acid
  • 2-(Trifluoroacetyl)oxazoles

Comparison: 5-(Trifluoromethyl)oxazole-2-carboxylic acid is unique due to the presence of both a trifluoromethyl group and a carboxylic acid group on the oxazole ring. This combination of functional groups imparts distinct physicochemical properties, such as increased lipophilicity and acidity, which can influence its reactivity and biological activity .

Properties

Molecular Formula

C5H2F3NO3

Molecular Weight

181.07 g/mol

IUPAC Name

5-(trifluoromethyl)-1,3-oxazole-2-carboxylic acid

InChI

InChI=1S/C5H2F3NO3/c6-5(7,8)2-1-9-3(12-2)4(10)11/h1H,(H,10,11)

InChI Key

NQSIBOSUPGEAEE-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(=N1)C(=O)O)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.